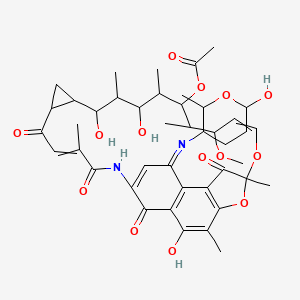
Tolypomycin Y
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tolypomycin Y is a member of the ansamycin family of antibiotics, which are characterized by their unique cyclic structure consisting of an aromatic group and an aliphatic chain that forms a bridge between two non-adjacent positions of the aromatic moiety . This compound is produced by the bacterium Streptomyces tolypophorus and is known for its antibacterial activity, particularly against gram-positive bacteria and Mycobacterium tuberculosis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tolypomycin Y is typically synthesized through fermentation processes involving Streptomyces tolypophorus. The fermentation broth is extracted with ethyl acetate at a specific pH to isolate the compound . The synthetic route involves the formation of a naphthalenic ansamycin structure, which is a complex process requiring precise conditions .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes. The fermentation conditions, including temperature, pH, and nutrient supply, are carefully controlled to maximize yield. The compound is then extracted and purified using various chromatographic techniques .
Analyse Des Réactions Chimiques
Types of Reactions: Tolypomycin Y undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its antibacterial properties .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired modifications .
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which are studied for their enhanced antibacterial activity and reduced toxicity .
Applications De Recherche Scientifique
Tolypomycin Y has a wide range of scientific research applications:
Mécanisme D'action
Tolypomycin Y exerts its antibacterial effects by inhibiting RNA synthesis in bacteria. It forms a complex with bacterial RNA polymerase, thereby preventing the transcription process . This inhibition leads to the suppression of bacterial growth and replication .
Comparaison Avec Des Composés Similaires
Tolypomycin Y is compared with other similar compounds in the ansamycin family, such as Rifamycins, Halomycins, Streptovaricins, and Naphthomycin .
Halomycins: These compounds share a similar mechanism of action but differ in their chemical structure and spectrum of activity.
Streptovaricins: These compounds are structurally similar to this compound but have distinct biological properties.
Naphthomycin: This compound has a unique mechanism of action compared to this compound and is less studied.
This compound stands out due to its specific structure and potent antibacterial activity, making it a valuable compound for scientific research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C43H54N2O14 |
|---|---|
Poids moléculaire |
822.9 g/mol |
Nom IUPAC |
[2,15,17-trihydroxy-28-(6-hydroxy-2-methyloxan-3-yl)imino-11-methoxy-3,7,12,14,16,23-hexamethyl-6,21,24,30-tetraoxo-8,31-dioxa-25-azapentacyclo[24.3.1.14,7.05,29.018,20]hentriaconta-1(29),2,4,9,22,26-hexaen-13-yl] acetate |
InChI |
InChI=1S/C43H54N2O14/c1-17-14-29(47)24-15-25(24)36(50)19(3)35(49)20(4)39(58-23(7)46)18(2)30(55-9)12-13-56-43(8)41(53)34-32-27(44-26-10-11-31(48)57-22(26)6)16-28(45-42(17)54)38(52)33(32)37(51)21(5)40(34)59-43/h12-14,16,18-20,22,24-26,30-31,35-36,39,48-51H,10-11,15H2,1-9H3,(H,45,54) |
Clé InChI |
RYCBEGMWBUYSAD-UHFFFAOYSA-N |
SMILES canonique |
CC1C(C=COC2(C(=O)C3=C(O2)C(=C(C4=C3C(=NC5CCC(OC5C)O)C=C(C4=O)NC(=O)C(=CC(=O)C6CC6C(C(C(C(C1OC(=O)C)C)O)C)O)C)O)C)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



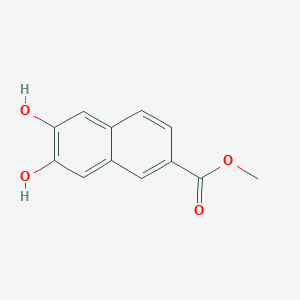
![4-(1,3-Dioxoisoindol-2-yl)-2-[[4-methyl-1-[[1-(methylamino)-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopentan-2-yl]amino]butanoic acid](/img/structure/B10781031.png)
![Diethyl 2-methyl-4-[2-(4-nitrophenyl)ethenyl]-6-phenyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B10781033.png)
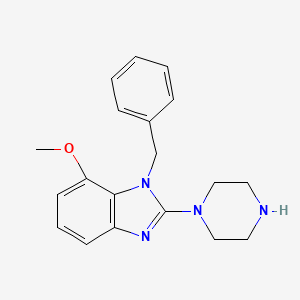
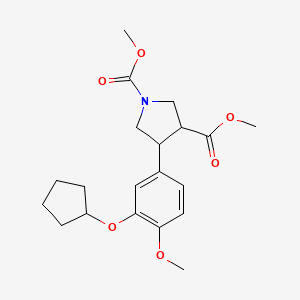
![Methyl 17-ethyl-13-[12-ethyl-10-[(ethylideneamino)carbamoyl]-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-17-hydroxy-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene-13-carboxylate](/img/structure/B10781053.png)
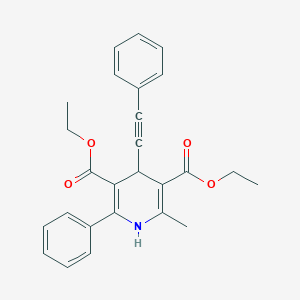
![[[[3-(2-Methyl-propane-2-sulfonyl)-1-benzenyl]-2-propyl]-carbonyl-histidyl]-amino-[cyclohexylmethyl]-[2-hydroxy-4-isopropyl]-pentan-5-oic acid butylamide](/img/structure/B10781061.png)
![but-2-enedioic acid;2-[3-[4-(5-chloro-2-methoxyphenyl)piperazin-1-yl]propylamino]pyrimidine-4-carboxamide](/img/structure/B10781068.png)

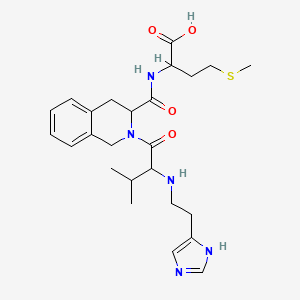
![2-[[2-[2-[[2-(1H-imidazol-5-yl)acetyl]amino]-3-methylbutanoyl]-3,4-dihydro-1H-isoquinoline-3-carbonyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B10781082.png)
![2-[[1-[[1-Anilino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-4-(4-propylphenyl)butan-2-yl]amino]propanoic acid](/img/structure/B10781083.png)
![5-[[2-[(2-benzyl-3-tert-butylsulfonylpropanoyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-N-butyl-6-cyclohexyl-4-hydroxy-2-propan-2-ylhexanamide](/img/structure/B10781098.png)